白藜芦醇-13C6

描述

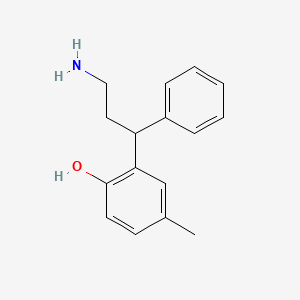

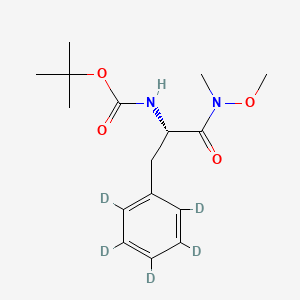

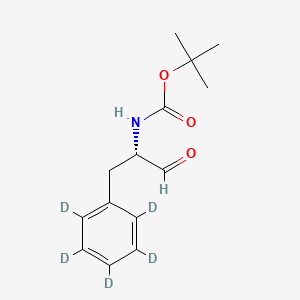

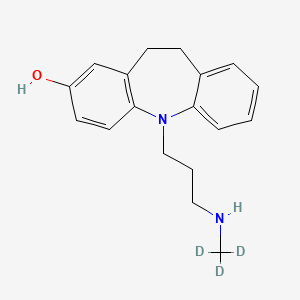

Resveratrol-13C6 is the 13C-labeled Resveratrol . Resveratrol is a natural polyphenolic phytoalexin that possesses anti-oxidant, anti-inflammatory, cardioprotective, and anti-cancer properties . It has a wide spectrum of targets including mTOR, JAK, β-amyloid, Adenylyl cyclase, IKKβ, DNA polymerase .

Synthesis Analysis

The synthesis of resveratrol takes place in a single enzymatic step with CoA-esters of cinnamic acid derivatives and three malonyl-CoA units as starting blocks .Molecular Structure Analysis

In silico prediction and interaction of resveratrol on methyl-CpG binding proteins by molecular docking and MD simulations study . A theoretical exploration of the intermolecular interactions between resveratrol and water: a DFT and AIM analysis .Chemical Reactions Analysis

Resveratrol enhances the BRCA1 gene expression and the MBD family of proteins bind to the promoter region of the BRCA1 gene .Physical and Chemical Properties Analysis

Resveratrol-13C6 is for R&D use only. Not for medicinal, household or other use .科学研究应用

作用机制

Target of Action

Resveratrol, a natural polyphenol, has been shown to interact with a variety of molecular targets. It primarily interacts with SIRT1, a sirtuin protein that plays a crucial role in health maintenance . Other significant targets include AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB .

Mode of Action

Resveratrol’s interaction with its targets leads to a multitude of changes. It has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . It also decreases the TLR-4 expression and induces the development of IL-6, NO, and iNOS induced by LPS, inhibits IκBα phosphorylation, subsequently preventing NF-κB p65 translocation from the cytoplasm to the nucleus .

Biochemical Pathways

Resveratrol influences several biochemical pathways. It has been shown to enhance the production of resveratrol in S. cerevisiae by combining phenylalanine and tyrosine pathways . It also modulates the circadian rhythm, a system regulating behavior and function of the human body .

Pharmacokinetics

Resveratrol exhibits low bioavailability and solubility, requiring large doses that can cause nausea and GI distress . A highly bioavailable resveratrol preparation, jotroltm, has shown promising results in increasing the bioavailability of resveratrol via lymphatic system absorption .

Result of Action

Resveratrol has a wide range of molecular and cellular effects. It limits glucose absorption in the intestines, promotes glycogen formation in the liver, boosts insulin secretion in pancreatic cells, enhances insulin receptiveness in muscle cells, and inhibits triglyceride production in fat cells . It also exhibits antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects .

Action Environment

Environmental factors play a significant role in influencing the action of resveratrol. Light is the predominant environmental factor that synchronizes circadian rhythms in mammals, which resveratrol has been shown to modulate .

安全和危害

未来方向

Current meta-analysis could not consistently verify the efficacy of resveratrol in treating nonalcoholic fatty liver disease, but demonstrated the liver-protective effects on nonalcoholic fatty liver disease . The large-sample scale and single region RCTs were further needed to investigate the efficacy .

生化分析

Biochemical Properties

Resveratrol-13C6 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to exhibit neuroprotective effects in many neurological disorders via autophagy modulation

Cellular Effects

Resveratrol-13C6 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to promote motor coordination and improve remyelination in mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Resveratrol-13C6 exerts its effects through several mechanisms. It is believed to activate autophagic pathways that may involve SIRT1/FoxO1 activation . This activation is thought to be responsible for its neuroprotective effects and its ability to enhance myelin repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resveratrol-13C6 have been observed to change over time. Studies have shown that it can dampen cuprizone-induced demyelination and partially enhance myelin repair through modulation of the autophagic flux . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

Resveratrol-13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being studied.

Transport and Distribution

The transport and distribution of Resveratrol-13C6 within cells and tissues are complex processes that involve various transporters and binding proteins . Research is ongoing to understand how Resveratrol-13C6 influences its localization or accumulation.

Subcellular Localization

The subcellular localization of Resveratrol-13C6 and its effects on activity or function are areas of active research. It is believed that Resveratrol-13C6 may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OYESDQHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676131 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185247-70-4 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185247-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)